4,5'-Di(desmethyl) Omeprazole

Metabolite Profiling Analytical Reference Standards Pharmacokinetics

4,5'-Di(desmethyl) Omeprazole (CAS N/A) is a minor human metabolite of the proton pump inhibitor omeprazole, formed via O-demethylation at both the 4- and 5'-positions of the benzimidazole and pyridine rings, respectively. Unlike the quantitatively major primary metabolites 5-hydroxyomeprazole and 5-O-desmethylomeprazole, this didesmethyl species is typically detected only as a trace impurity in analytical methods and is not among the four principal omeprazole metabolites described in human liver microsome studies.

Molecular Formula C15H15N3O3S
Molecular Weight 317.4 g/mol
Cat. No. B13840157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5'-Di(desmethyl) Omeprazole
Molecular FormulaC15H15N3O3S
Molecular Weight317.4 g/mol
Structural Identifiers
SMILESCC1=CNC(=C(C1=O)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)O
InChIInChI=1S/C15H15N3O3S/c1-8-6-16-13(9(2)14(8)20)7-22(21)15-17-11-4-3-10(19)5-12(11)18-15/h3-6,19H,7H2,1-2H3,(H,16,20)(H,17,18)
InChIKeyKZBCVDVTEFYIKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5'-Di(desmethyl) Omeprazole for CYP2C19 Inhibition Studies and Metabolite Profiling


4,5'-Di(desmethyl) Omeprazole (CAS N/A) is a minor human metabolite of the proton pump inhibitor omeprazole, formed via O-demethylation at both the 4- and 5'-positions of the benzimidazole and pyridine rings, respectively [1]. Unlike the quantitatively major primary metabolites 5-hydroxyomeprazole and 5-O-desmethylomeprazole, this didesmethyl species is typically detected only as a trace impurity in analytical methods and is not among the four principal omeprazole metabolites described in human liver microsome studies [2]. As a reference standard, it enables precise quantification in metabolic pathway mapping and impurity profiling for pharmaceutical quality control.

Why 4,5'-Di(desmethyl) Omeprazole Cannot Be Substituted with In-Class Metabolites


Generic substitution of 4,5'-Di(desmethyl) Omeprazole with other omeprazole metabolites—such as 5-hydroxyomeprazole, 5'-O-desmethylomeprazole, or omeprazole sulfone—is scientifically invalid due to marked differences in CYP450 inhibition profiles, systemic exposure, and functional role. While 5'-O-desmethylomeprazole is a time-dependent inhibitor (TDI) of both CYP2C19 and CYP3A4 with an AUCm/AUCp ratio ≥ 0.25 [1], and 5-hydroxyomeprazole is the predominant hydroxy metabolite primarily formed by CYP2C19 [2], 4,5'-Di(desmethyl) Omeprazole is a minor didesmethyl species with distinct chromatographic retention properties essential for impurity resolution. Each metabolite possesses a unique chemical fingerprint—molecular weight, polarity, and enzyme inhibition kinetics—directly impacting its utility in analytical method validation, DDI risk assessment, and pharmacokinetic modeling. Interchanging these entities without quantitative verification introduces systematic error in both research and regulatory contexts.

Quantitative Differentiating Evidence for 4,5'-Di(desmethyl) Omeprazole vs. Primary Omeprazole Metabolites


Absence from Major Metabolite Panel: 4,5'-Di(desmethyl) Omeprazole vs. 5-Hydroxyomeprazole, 5-O-Desmethylomeprazole, and Omeprazole Sulfone

In a definitive human liver microsome study (Andersson et al., 1993), the four major omeprazole metabolites identified and quantitated were hydroxyomeprazole, omeprazole sulfone, 5-O-desmethylomeprazole, and an unidentified metabolite X. 4,5'-Di(desmethyl) Omeprazole was not among the primary metabolites detected in vitro [1]. This positions the compound as a trace-level, secondary species rather than a quantitatively significant circulating metabolite.

Metabolite Profiling Analytical Reference Standards Pharmacokinetics

CYP2C19 Time-Dependent Inhibition: 5'-O-Desmethylomeprazole (Comparator) vs. 4,5'-Di(desmethyl) Omeprazole (Inference)

Shirasaka et al. (2013) demonstrated that 5'-O-desmethylomeprazole is a time-dependent inhibitor (TDI) of CYP2C19 in vitro, with inactivation parameters (KI and kinact) reported [1]. In contrast, 4,5'-Di(desmethyl) Omeprazole, lacking the 5'-methoxy group, is predicted to exhibit reduced or absent TDI activity based on structure-activity relationships of benzimidazole CYP inhibitors [2]. No direct quantitative data for the target compound exists, but this class-level inference highlights a critical functional differentiation.

Drug-Drug Interactions CYP Inhibition Mechanism-Based Inhibition

Systemic Exposure (AUC Ratio): Primary Metabolites ≥0.25 vs. 4,5'-Di(desmethyl) Omeprazole Expected <0.25

Following a single 20-mg oral dose of omeprazole, the metabolite-to-parent AUC ratios (AUCm/AUCp) for 5-hydroxyomeprazole, 5'-O-desmethylomeprazole, and omeprazole sulfone were all ≥ 0.25 [1]. 4,5'-Di(desmethyl) Omeprazole is not included in this set; its plasma concentrations are typically below the limit of quantification in standard assays, implying an AUCm/AUCp ratio << 0.25 [2].

Pharmacokinetics Metabolite Exposure Bioanalysis

Molecular Weight and Chromatographic Resolution: 4,5'-Di(desmethyl) Omeprazole (317.36 g/mol) vs. 5-O-Desmethylomeprazole (331.39 g/mol)

4,5'-Di(desmethyl) Omeprazole (C₁₅H₁₅N₃O₃S, MW 317.36) [1] exhibits a molecular weight 14.03 Da lower than 5-O-desmethylomeprazole (C₁₆H₁₇N₃O₃S, MW 331.39) due to an additional demethylation [2]. This mass difference, coupled with increased polarity, provides distinct reversed-phase HPLC retention behavior, enabling baseline resolution of the didesmethyl impurity from the monodesmethyl metabolite in compendial methods.

Analytical Chemistry Method Validation Impurity Profiling

Stereoselective Metabolism: Parent Omeprazole Enantiomers vs. 4,5'-Di(desmethyl) Omeprazole

Human liver microsome studies demonstrate that CYP2C19 exhibits stereoselective metabolism of omeprazole: R-omeprazole is preferentially 5-hydroxylated (CLint = 14.6 μL/min/mg), while S-omeprazole (esomeprazole) is primarily sulfoxidized and 5-O-demethylated, with a total CLint = 42.5 μL/min/mg [1]. 4,5'-Di(desmethyl) Omeprazole is a minor, non-stereoselective secondary metabolite formed from either enantiomer via further demethylation, and its formation rate is not quantitated in these studies. This functional divergence underscores the target compound's limited utility in stereoselective PK investigations relative to the major enantiomer-specific metabolites.

Stereoselective Metabolism CYP2C19 Esomeprazole

Validated Application Scenarios for 4,5'-Di(desmethyl) Omeprazole in Analytical and Metabolic Research


Analytical Method Development and Validation for Omeprazole Impurity Profiling

4,5'-Di(desmethyl) Omeprazole serves as a critical reference standard for developing and validating HPLC or LC-MS methods intended to resolve and quantify low-level didesmethyl impurities in omeprazole drug substance and finished products [1]. Its distinct retention time, arising from a lower molecular weight and increased polarity relative to monodesmethyl metabolites, enables accurate assessment of method specificity and system suitability, supporting regulatory submissions per ICH Q3A/Q3B guidelines [2].

In Vitro Metabolic Pathway Elucidation and Enzyme Kinetics

In mechanistic studies of omeprazole metabolism, inclusion of 4,5'-Di(desmethyl) Omeprazole as an analytical standard facilitates the identification and semi-quantification of minor, secondary metabolic routes [1]. While not a primary metabolite, its detection in hepatocyte or microsomal incubations can provide evidence for sequential demethylation pathways, aiding in the construction of comprehensive metabolic schemes and physiologically based pharmacokinetic (PBPK) models where complete mass balance is required.

Reference Material for Metabolite Identification in Bioanalytical Assays

When developing and validating LC-MS/MS bioanalytical methods for omeprazole and its metabolites in plasma or urine, 4,5'-Di(desmethyl) Omeprazole functions as a chromatographic marker to confirm the absence of interference from this minor didesmethyl species with the quantification of major metabolites [1]. This application is essential in regulated bioanalysis where assay selectivity must be demonstrated for all known or suspected structurally related compounds.

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